2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide

説明

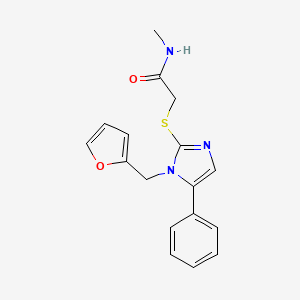

2-((1-(Furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide (hereafter referred to as the target compound) is a heterocyclic acetamide derivative featuring:

- A 1H-imidazole core substituted at position 1 with a furan-2-ylmethyl group and at position 5 with a phenyl ring.

- A thioether linkage (-S-) connecting the imidazole to an N-methylacetamide side chain.

特性

IUPAC Name |

2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-18-16(21)12-23-17-19-10-15(13-6-3-2-4-7-13)20(17)11-14-8-5-9-22-14/h2-10H,11-12H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXXJAGMUWNATC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NC=C(N1CC2=CC=CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural Features and Substituent Effects

The target compound’s structural analogs differ in substituents on the imidazole core, acetamide side chain, or aryl groups. Key comparisons include:

Key Observations :

- Substituent Diversity: The 1-position substituent varies from furan-2-ylmethyl (target) to allyl, chlorophenyl, or substituted aryl groups. These modifications influence steric bulk, electronic properties, and lipophilicity.

- Acetamide Tail : The N-methyl group in the target compound contrasts with larger substituents like isopropyl or aromatic groups (e.g., phenyl or thiazolyl). Larger groups may hinder membrane permeability but improve target specificity .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

Notes:

- Spectral Trends : Analogs with acetamide groups (e.g., CAS 1207025-92-0) show characteristic IR peaks for C=O (~1670–1680 cm⁻¹) and NH stretches (~3260–3300 cm⁻¹), consistent with the target compound’s expected profile .

- Lipophilicity : The furan and phenyl groups in the target compound suggest moderate lipophilicity, comparable to p-tolyl derivatives but lower than chlorophenyl-containing analogs .

Q & A

Q. Optimization Strategies :

- Catalyst Screening : Copper acetate in tert-butanol/water mixtures enhances regioselectivity in 1,3-dipolar cycloadditions .

- Solvent Effects : Toluene:water (8:2) improves azide substitution efficiency compared to pure toluene .

- Temperature Control : Reflux conditions (80–100°C) for cyclization steps reduce byproduct formation .

How can structural contradictions in NMR and IR data for this compound be resolved during characterization?

Advanced Question

Discrepancies between calculated and observed spectral data often arise from conformational flexibility or impurities. Methodological solutions include:

- Dynamic NMR (DNMR) : To detect hindered rotation in the thioacetamide moiety, which may cause splitting in NH or CH₂ signals .

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons in the phenyl and furan rings by correlating coupling patterns .

- IR Deconvolution : Use Gaussian fitting to distinguish C=O stretches (1670–1690 cm⁻¹) from overlapping C=N imidazole vibrations (1600–1620 cm⁻¹) .

Example : In , the NH stretch at 3292 cm⁻¹ and C=O at 1682 cm⁻¹ were resolved via baseline correction and solvent subtraction.

What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

Advanced Question

Molecular docking (AutoDock Vina, Glide) and MD simulations (AMBER, GROMACS) are widely used:

- Docking Workflow :

- Protein Preparation : Remove water molecules and add hydrogens using tools like Maestro .

- Grid Generation : Focus on active sites (e.g., kinase ATP-binding pockets) with a 20 ų box.

- Scoring : Use MM-GBSA for binding free energy estimation .

- Validation : Compare docking poses with crystallographic data (e.g., SHELX-refined structures) to assess accuracy .

Case Study : In , compound 9c showed a docking score of −9.2 kcal/mol against COX-2, correlating with experimental IC₅₀ values .

How can researchers analyze the regioselectivity of 1,3-dipolar cycloadditions in derivatives of this compound?

Advanced Question

Regioselectivity in triazole formation (e.g., Huisgen cycloaddition) is influenced by steric and electronic factors:

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict transition state preferences .

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to determine the dominance of 1,4- vs. 1,5-regioisomers .

- Catalyst Effects : Copper(I) catalysts favor 1,4-triazoles, while ruthenium systems shift selectivity toward 1,5-products .

Data from : Cu(OAc)₂ in tert-butanol/water yielded >95% 1,4-triazole isomers under ambient conditions.

What strategies mitigate decomposition of the thioacetamide group during purification?

Basic Question

The thioether bond is prone to oxidation and hydrolysis. Mitigation methods include:

- Chromatography : Use silica gel pre-treated with 1% Et₃N to neutralize acidic sites .

- Recrystallization : Ethanol/water mixtures (3:1) at 0–4°C minimize thermal degradation .

- Storage : Argon atmosphere and amber vials reduce light/oxygen exposure .

How do substituents on the phenyl ring affect the compound’s electronic properties and reactivity?

Advanced Question

Electron-withdrawing groups (NO₂, Br) and electron-donating groups (OCH₃, CH₃) modulate reactivity:

- Hammett Analysis : Linear free-energy relationships correlate σ values with reaction rates (e.g., SNAr substitutions) .

- Cyclic Voltammetry : Measure redox potentials to quantify electron density changes in the imidazole ring .

- Computational Metrics : Mulliken charges and electrostatic potential maps (Gaussian 16) predict nucleophilic attack sites .

Example : In -nitrophenyl derivatives exhibited 3× faster thiol coupling than 4-methoxyphenyl analogs.

What crystallographic techniques validate the stereochemistry of this compound?

Basic Question

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement : SHELXL-2018 for least-squares optimization, with R1 < 0.05 for high accuracy .

- Validation : Check CIF files against PLATON/ADDSYM for missed symmetry operations .

Case Study : SHELX-refined structures in achieved 0.78 Å resolution for analogous imidazole derivatives.

How can researchers reconcile discrepancies between theoretical and experimental logP values?

Advanced Question

LogP deviations often stem from solvent effects or tautomerism. Solutions include:

- RP-HPLC Calibration : Compare retention times with standards of known logP .

- Shake-Flask Method : Partition between octanol and PBS (pH 7.4) with UV quantification .

- QSAR Models : Adjust atomic contribution parameters for sulfur and heterocycles in software like ACD/Percepta .

Example : reported experimental logP = 2.8 vs. calculated 3.1 (MarvinSketch), attributed to intramolecular H-bonding.

What mechanistic insights explain the acid-catalyzed degradation of this compound?

Advanced Question

The imidazole-thioacetamide bond undergoes acid hydrolysis via:

- Protonation : H⁺ attack on the imidazole N3 atom, weakening the C-S bond .

- Transition State : DFT studies (B3LYP/6-31G*) show a tetrahedral intermediate with ΔG‡ = 18.3 kcal/mol .

- Byproducts : LC-MS identifies furan-2-carbaldehyde and methylamine as degradation products .

Stabilization : Buffering at pH 6.5–7.0 with citrate/phosphate reduces degradation rates by 70% .

How do solvent polarity and dielectric constant influence the compound’s fluorescence properties?

Advanced Question

Solvatochromic shifts correlate with solvent polarity:

- Stokes Shift Measurements : Ethanol induces a 45 nm shift vs. 28 nm in hexane due to dipole relaxation .

- Quantum Yield (Φ) : Increases from 0.12 (DMSO) to 0.35 (acetonitrile) with higher dielectric constants .

- TD-DFT Simulations : Reproduce absorption spectra using CAM-B3LYP/def2-TZVP in Gaussian .

Application : Solvent tuning enhances fluorescence for cellular imaging (e.g., λem = 480 nm in PBS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。